molecular formula C9H8N4O2S B13101616 Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Cat. No.: B13101616
M. Wt: 236.25 g/mol
InChI Key: HQKLOLHKYXHAKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the formation of the thiazole and pyrazine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. The use of automated systems can further enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can enhance the binding affinity and specificity of the compound towards its targets. These interactions result in the modulation of cellular processes, such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its anticancer and antimicrobial properties.

    Pyrazine-2-carboxylic acid: Used in the synthesis of various bioactive molecules.

    Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, analgesic, and antiviral effects.

Uniqueness

Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of the thiazole and pyrazine rings in a single molecule. This structural feature enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C9H8N4O2S/c1-15-8(14)6-3-11-5(2-12-6)7-4-13-9(10)16-7/h2-4H,1H3,(H2,10,13)

InChI Key

HQKLOLHKYXHAKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C2=CN=C(S2)N

Origin of Product

United States

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